![molecular formula C13H13F5O2Si B14332656 4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one CAS No. 106007-78-7](/img/structure/B14332656.png)
4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one is a chemical compound known for its unique structure and properties It features a pentafluorophenyl group attached to a silicon atom, which is further connected to a pent-3-en-2-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one typically involves the reaction of pentafluorophenylsilane with a suitable enone precursor under controlled conditions. The reaction is often catalyzed by a base such as potassium tert-butoxide, and the reaction mixture is maintained at a specific temperature to ensure optimal yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the enone moiety to an alcohol.
Substitution: The pentafluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pentafluorophenyl derivatives.
Applications De Recherche Scientifique
4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its potential in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one involves its interaction with specific molecular targets. The pentafluorophenyl group can enhance the compound’s reactivity and binding affinity to various substrates. The silicon atom provides unique electronic properties that influence the compound’s behavior in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{[Dimethyl(tert-butyl)silyl]oxy}pent-3-en-2-one
- 4-{[Dimethyl(phenyl)silyl]oxy}pent-3-en-2-one
- 4-{[Dimethyl(trimethylsilyl)silyl]oxy}pent-3-en-2-one
Uniqueness
4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile in various chemical transformations compared to its analogs.
Propriétés
Numéro CAS |
106007-78-7 |
|---|---|
Formule moléculaire |
C13H13F5O2Si |
Poids moléculaire |
324.32 g/mol |
Nom IUPAC |
4-[dimethyl-(2,3,4,5,6-pentafluorophenyl)silyl]oxypent-3-en-2-one |
InChI |
InChI=1S/C13H13F5O2Si/c1-6(19)5-7(2)20-21(3,4)13-11(17)9(15)8(14)10(16)12(13)18/h5H,1-4H3 |
Clé InChI |
IUBSUGNYPHCNAI-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)C)O[Si](C)(C)C1=C(C(=C(C(=C1F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis[(butoxycarbonyl)amino]acetic acid](/img/structure/B14332596.png)
![[4-(3-Bromopropoxy)-3-methoxyphenyl]methanol](/img/structure/B14332600.png)

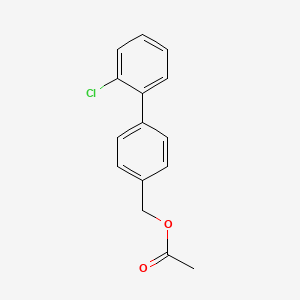
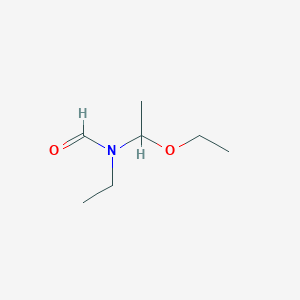
![Benzaldehyde, 3-[4-(bromomethyl)phenoxy]-4-methoxy-](/img/structure/B14332615.png)
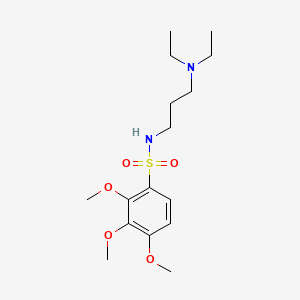

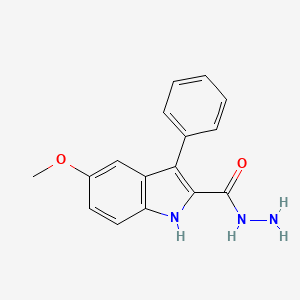
![12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid](/img/structure/B14332631.png)
![2-(Dodecylsulfanyl)-5-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14332637.png)
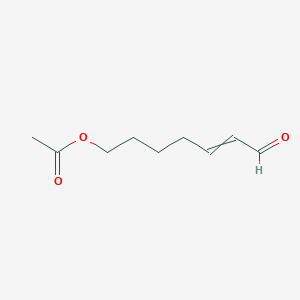
![N-[2-(Thiophen-3-yl)ethyl]urea](/img/structure/B14332639.png)
